molecular formula C16H32N4O3Si B13480401 tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B13480401
M. Wt: 356.54 g/mol
InChI Key: COWIOXVRYHZUMU-CHWSQXEVSA-N
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Description

tert-Butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an azidomethyl group and a tert-butyldimethylsilyl ether

Preparation Methods

The synthesis of tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the pyrrolidine ring, and subsequent introduction of the azidomethyl and tert-butyldimethylsilyl groups. Reaction conditions may vary, but common reagents include tert-butyl dimethylsilyl chloride for silylation and sodium azide for azidation. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.

    Reduction: Reduction of the azide group can yield amines.

    Substitution: The azide group can participate in substitution reactions, such as Staudinger ligation, to form amides or other derivatives. Common reagents for these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like m-chloroperbenzoic acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate involves its ability to undergo various chemical transformations. The azide group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism involving the formation of a metallacycle intermediate.

Comparison with Similar Compounds

tert-Butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate: Lacks the azide group, making it less reactive in click chemistry.

    tert-Butyl (2R,4R)-2-(bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate: Contains a bromomethyl group instead of an azidomethyl group, leading to different reactivity patterns. The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C16H32N4O3Si

Molecular Weight

356.54 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(azidomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H32N4O3Si/c1-15(2,3)22-14(21)20-11-13(9-12(20)10-18-19-17)23-24(7,8)16(4,5)6/h12-13H,9-11H2,1-8H3/t12-,13-/m1/s1

InChI Key

COWIOXVRYHZUMU-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN=[N+]=[N-])O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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